7-Chloro-2,1,3-benzoxadiazol-4-amine

Physicochemical profiling Aqueous solubility Bioassay compatibility

7-Chloro-2,1,3-benzoxadiazol-4-amine (CAS 80277-06-1) is a chlorinated benzofurazan derivative with molecular formula C₆H₄ClN₃O and molecular weight 169.57 g/mol. It belongs to the 2,1,3-benzoxadiazole (benzofurazan) family, bearing a chlorine substituent at the 7-position and a primary aromatic amine at the 4-position.

Molecular Formula C6H4ClN3O
Molecular Weight 169.57
CAS No. 80277-06-1
Cat. No. B2470665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2,1,3-benzoxadiazol-4-amine
CAS80277-06-1
Molecular FormulaC6H4ClN3O
Molecular Weight169.57
Structural Identifiers
SMILESC1=C(C2=NON=C2C(=C1)Cl)N
InChIInChI=1S/C6H4ClN3O/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,8H2
InChIKeyYUOLFOGXRSCCNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-2,1,3-benzoxadiazol-4-amine (CAS 80277-06-1): Core Physicochemical Identity and Procurement-Relevant Classification


7-Chloro-2,1,3-benzoxadiazol-4-amine (CAS 80277-06-1) is a chlorinated benzofurazan derivative with molecular formula C₆H₄ClN₃O and molecular weight 169.57 g/mol [1]. It belongs to the 2,1,3-benzoxadiazole (benzofurazan) family, bearing a chlorine substituent at the 7-position and a primary aromatic amine at the 4-position . The compound is primarily classified as a synthetic building block and intermediate for the preparation of fluorescent derivatization reagents, bioactive molecules, and push–pull dyes, rather than a final biologically active entity itself . Its computed physicochemical profile—XLogP3 of 1.1, topological polar surface area (TPSA) of 64.9 Ų, zero rotatable bonds, and estimated water solubility of 523.9 mg/L at 25 °C—places it in favorable drug-like chemical space and distinguishes it from more polar or lipophilic benzoxadiazole congeners [1].

Why In-Class Benzoxadiazol-4-amine Analogs Cannot Substitute 7-Chloro-2,1,3-benzoxadiazol-4-amine (CAS 80277-06-1) Without Experimental Re-Validation


Benzoxadiazol-4-amine derivatives with different 7-position substituents exhibit divergent physicochemical, electronic, and reactivity profiles that preclude simple interchange in synthetic or assay workflows. The 7-substituent directly modulates three critical parameters: (i) aqueous solubility, which varies over two orders of magnitude between the 7-chloro and 7-nitro congeners ; (ii) Hammett electronic effects that govern nucleophilic aromatic substitution reactivity at the 4-amine position and fluorescence properties of derived conjugates [1]; and (iii) lipophilicity (XLogP3 ranging from 0.5 to 1.8 across the methoxy, chloro, and nitro series), which dictates partitioning in biological assays and chromatographic retention [2]. Furthermore, the 7-chloro substituent uniquely enables downstream elaboration via transition-metal-catalyzed cross-coupling or nucleophilic displacement to generate sulfonamide- and sulfonyl-based fluorogenic reagents such as ABD-Cl and DAABD-Cl—a synthetic entry point not available to the 7-nitro or 7-methoxy analogs [3]. These quantitative differences mean that substituting a 7-nitro, 7-fluoro, or 7-methoxy benzoxadiazol-4-amine for the 7-chloro compound without re-optimizing reaction conditions, solubility parameters, or detection sensitivity will yield non-equivalent results. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence: 7-Chloro-2,1,3-benzoxadiazol-4-amine (CAS 80277-06-1) vs. Closest Benzoxadiazol-4-amine Analogs


Aqueous Solubility: ~170-Fold Enhancement Over 7-Nitro Analog Enables Direct Use in Aqueous Biological Assays

The estimated aqueous solubility of 7-chloro-2,1,3-benzoxadiazol-4-amine at 25 °C is 523.9 mg/L, compared to only 3.089 mg/L for 7-nitro-2,1,3-benzoxadiazol-4-amine (CAS 10199-91-4)—an approximately 170-fold solubility advantage . Both estimates were generated using the WSKOW v1.41 module of EPI Suite, providing a methodologically consistent cross-study comparison. This solubility difference translates to a calculated maximum aqueous concentration of ~3.1 mM for the 7-chloro compound versus ~0.017 mM for the 7-nitro analog, meaning the chloro derivative can achieve biologically relevant concentrations (low micromolar) without requiring organic co-solvents that may confound assay readouts .

Physicochemical profiling Aqueous solubility Bioassay compatibility

Lipophilicity (XLogP3): Intermediate LogP of 1.1 Balances Membrane Permeability Against Aqueous Solubility vs. 7-Nitro (1.8) and 7-Methoxy (0.5) Analogs

The XLogP3 value of 7-chloro-2,1,3-benzoxadiazol-4-amine is 1.1, positioning it at an intermediate lipophilicity between the more hydrophilic 7-methoxy analog (XLogP3 = 0.5) and the more lipophilic 7-nitro analog (XLogP3 ≈ 1.8) [1]. This LogP value of 1.1 falls within the optimal range (1–3) for oral bioavailability according to Lipinski's analysis and is 0.7 log units lower than the 7-nitro congener, corresponding to an approximately 5-fold lower octanol–water partition coefficient [1]. The balanced lipophilicity profile is also reflected in the computed LogD (pH 7.4) of 1.16, which remains essentially constant across physiological pH range (pH 5.5–7.4) due to the absence of ionizable groups beyond the weakly basic aromatic amine (calculated pKa ~17) .

Lipophilicity Drug-likeness ADME prediction

Electronic Modulation: Hammett σp of +0.227 (Cl) Provides Moderate Electron-Withdrawing Character Distinct from Strongly Withdrawing NO₂ (+0.778) and Electron-Donating OMe (−0.268)

The Hammett para substituent constant (σp) for chlorine is +0.227, compared to +0.778 for the nitro group and −0.268 for the methoxy group [1]. These established values, originally derived from benzoic acid ionization equilibria, are directly relevant to the benzoxadiazole scaffold: the relationship between fluorescence characteristics (intensity, excitation/emission maxima) of benzofurazan compounds and the sum and difference of Hammett σp values at the 4- and 7-positions has been empirically established by Santa et al. (1999) [2]. The moderate electron withdrawal of chlorine (σp +0.227) activates the benzoxadiazole ring toward nucleophilic aromatic substitution at the 4-position sufficiently for efficient derivatization, without the strong fluorescence-quenching tendency associated with the nitro group (σp +0.778) or the deactivating electron donation of methoxy (σp −0.268) [1][2].

Electronic effects Structure-reactivity relationships Nucleophilic aromatic substitution

Topological Polar Surface Area (TPSA): 64.9 Ų Supports Favorable Drug-Like Permeability vs. 7-Nitro Analog (108.1 Ų)

The topological polar surface area (TPSA) of 7-chloro-2,1,3-benzoxadiazol-4-amine is 64.9 Ų, well below the 140 Ų threshold associated with poor oral bioavailability and substantially lower than the 108.08 Ų TPSA of the 7-nitro analog [1]. The TPSA of the 7-methoxy analog is intermediate at 74.17 Ų [1]. The TPSA difference of 43.2 Ų between the 7-chloro and 7-nitro compounds is driven primarily by the additional polar oxygen atoms of the nitro group. Combined with the favorable LogP (1.1) and low molecular weight (169.57 g/mol), the compound fully satisfies all four Lipinski Rule-of-Five criteria and the Veber criteria (rotatable bonds = 0; TPSA < 140 Ų) [1][2].

Drug-likeness Permeability prediction Medicinal chemistry design

Proven Synthetic Entry to High-Value Fluorogenic Derivatization Reagents (DAABD-Cl, ABD-Cl): A Unique Pre-Cursor Role Not Shared by 7-NO₂ or 7-OMe Analogs

7-Chloro-2,1,3-benzoxadiazol-4-amine is the direct synthetic precursor to 7-chloro-2,1,3-benzoxadiazole-4-sulfonamide (ABD-Cl, CAS 346593-12-2) and 4-[2-(dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole (DAABD-Cl, CAS 664985-43-7), two established fluorogenic derivatization reagents for thiols and amines in HPLC and proteomics applications [1]. DAABD-Cl derivatives were detected fluorometrically at the femtomole level and showed more than 100-fold improvement in electrospray ionization mass spectrometry sensitivity compared to underivatized compounds [1]. This synthetic pathway proceeds via conversion of the 4-amine to the 4-sulfonyl chloride followed by sulfonamide formation—a transformation that requires the 7-chloro substituent for the subsequent nucleophilic aromatic substitution reactivity exploited in downstream derivatization of target analytes [1]. Neither the 7-nitro nor 7-methoxy analogs can access this same derivatization chemistry with comparable efficiency, as the nitro group competes as a leaving group and the methoxy group deactivates the ring toward nucleophilic attack [2].

Fluorogenic reagents Chemical proteomics HPLC derivatization

Procurement Specifications: ≥95% Purity (NMR), 2-Year Stability at +4 °C, and Specialized Vendor Sourcing Define Quality and Availability Parameters

The compound is commercially available from Chemodex (SKU C0942) with a purity specification of ≥95% as determined by ¹H-NMR, appearing as an orange to red powder soluble in DMSO . Long-term storage at +4 °C with protection from light and moisture yields stability for at least 2 years after receipt . This compound is not listed by major global suppliers such as Sigma-Aldrich, Thermo Fisher Scientific, or TCI, making it a specialized sourcing item . In contrast, the 7-nitro analog (NBD-amine, CAS 10199-91-4) and the precursor 4-chloro-7-nitrobenzofurazan (NBD-Cl, CAS 10199-89-0) are widely stocked by major vendors, while the 7-fluoro analog (CAS 215818-26-1) is listed as discontinued at multiple suppliers . The limited supplier landscape means procurement lead times and minimum order quantities should be verified directly with specialized vendors.

Quality control Procurement Stability

Validated Application Scenarios for 7-Chloro-2,1,3-benzoxadiazol-4-amine (CAS 80277-06-1) Anchored in Quantitative Differentiation Evidence


Synthesis of Fluorogenic Derivatization Reagents for HPLC-Based Proteomics and Thiol Detection

This compound serves as the direct synthetic precursor to ABD-Cl and DAABD-Cl—fluorogenic reagents that enable femtomole-level detection of cysteine-containing proteins and low-molecular-weight thiols by HPLC-fluorescence [1]. The 7-chloro substituent is mechanistically essential: it provides the electronic activation (σp +0.227) necessary for subsequent sulfonamide derivatization at the 4-position while remaining sufficiently inert to avoid competing nucleophilic displacement during analyte labeling [2]. DAABD-Cl derivatives of protein mixtures achieved >100-fold improvement in electrospray ionization mass spectrometry sensitivity compared to underivatized compounds, with detection at the femtomole level and 38% sequence coverage for bovine serum albumin identification [1]. Laboratories seeking to establish in-house proteomics workflows with fluorogenic detection should prioritize this compound over 7-nitro or 7-methoxy analogs, which cannot access this derivatization chemistry with equivalent efficiency [2].

Medicinal Chemistry Building Block for Lead Optimization Requiring Balanced Drug-Like Properties

With a TPSA of 64.9 Ų, LogP of 1.1, molecular weight of 169.57 g/mol, and zero rotatable bonds, 7-chloro-2,1,3-benzoxadiazol-4-amine satisfies all Lipinski and Veber drug-likeness criteria [1]. Its aqueous solubility (523.9 mg/L, ~3.1 mM) supports formulation at biologically relevant concentrations without organic co-solvents, unlike the 7-nitro analog (3.089 mg/L, ~0.017 mM) [2]. The chlorine atom at the 7-position provides a synthetic handle for further diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, while the 4-amine can be independently elaborated to amides, sulfonamides, or urea derivatives—offering orthogonal functionalization not available with the 7-nitro or 7-methoxy analogs . Medicinal chemistry teams optimizing benzoxadiazole-based inhibitors (e.g., LOXL2, HIV-1 integrase) should select this scaffold when balanced solubility-permeability and synthetic tractability are prioritized [1].

Push–Pull Dye Synthesis and Materials Chemistry Requiring Moderate Electron-Withdrawing Character

The Hammett σp of +0.227 for chlorine provides moderate electron-withdrawing character that is ideal for donor–acceptor (D–A) type push–pull dyes based on the benzoxadiazole core [1]. Unlike the strongly electron-withdrawing nitro group (σp +0.778), which can quench fluorescence through intersystem crossing and intramolecular charge transfer, the chloro substituent preserves fluorescence quantum yield while still providing sufficient acceptor strength for intramolecular charge transfer [1][2]. The 4-amine serves as the electron-donating terminus, creating a D–A system across the benzoxadiazole scaffold. The compound has been employed as a building block in the synthesis of push–pull dyes reported by Thooft et al. (J. Org. Chem. 2017) and in spectroscopic studies by Zhang et al. (Spectrochim. Acta A, 2019) . Materials chemists developing fluorescent sensors, OLED emitters, or nonlinear optical materials should select the 7-chloro derivative when moderate acceptor strength and retained fluorescence quantum yield are design requirements [2].

Aqueous-Based Biochemical Assay Development Requiring Direct Compound Solubility Without Co-Solvents

The estimated aqueous solubility of 523.9 mg/L (3.1 mM) for 7-chloro-2,1,3-benzoxadiazol-4-amine exceeds that of the 7-nitro analog by ~170-fold [1]. This solubility profile enables direct dissolution in aqueous buffer systems at concentrations up to low millimolar without requiring DMSO or other organic co-solvents that can interfere with enzymatic activity, protein stability, or fluorescence readouts [1]. The compound's LogD remains constant at ~1.16 across pH 5.5–7.4, ensuring predictable partitioning behavior in biological assay media regardless of small pH fluctuations [2]. For biochemical screening campaigns or enzymatic assay development where the benzoxadiazol-4-amine scaffold serves as a core pharmacophore or fluorescent reporter, the 7-chloro derivative's solubility profile reduces the risk of compound precipitation, false negatives from solvent artifacts, and non-specific protein binding compared to the poorly soluble 7-nitro analog [1][2].

Quote Request

Request a Quote for 7-Chloro-2,1,3-benzoxadiazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.